molecular formula C13H13NO5 B13707418 Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13707418
M. Wt: 263.25 g/mol
InChI Key: FYAWVCYMMKWNRL-UHFFFAOYSA-N
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Description

Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine . The reaction is usually carried out in methanolic conditions with refluxing for several hours to yield the desired isoxazole derivative.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . The use of eco-friendly and efficient methods is preferred to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
  • 3-Hydroxy-5-methylisoxazole

Uniqueness

Ethyl 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

ethyl 5-(3-hydroxy-4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H13NO5/c1-3-18-13(16)9-7-12(19-14-9)8-4-5-11(17-2)10(15)6-8/h4-7,15H,3H2,1-2H3

InChI Key

FYAWVCYMMKWNRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)O

Origin of Product

United States

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